4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline is a complex organic compound characterized by its unique structure, which includes an oxazole ring and two aminophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4,4’-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials .
Mechanism of Action
The mechanism of action of 4,4’-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{4-[2-(4-Aminophenyl)ethenyl]phenyl}-N,N-dimethylamine: Similar structure but with dimethylamine groups.
4,4′,4″,4‴-(1,1,2,2-Ethenetetrayl)tetraaniline: Contains multiple aminophenyl groups linked by an ethene bridge
Uniqueness
4,4’-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline is unique due to its oxazole ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in various fields.
Properties
CAS No. |
110007-74-4 |
---|---|
Molecular Formula |
C23H20N4O |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[2-[4,5-bis(4-aminophenyl)-1,3-oxazol-2-yl]ethenyl]aniline |
InChI |
InChI=1S/C23H20N4O/c24-18-8-1-15(2-9-18)3-14-21-27-22(16-4-10-19(25)11-5-16)23(28-21)17-6-12-20(26)13-7-17/h1-14H,24-26H2 |
InChI Key |
CBTWOYNBBZHGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=C(O2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.